(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
GPDLQTSXVDZBBN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Bromo-3-methylacetophenone or 4-Bromo-3-methylbenzaldehyde
Step 1: Preparation of the Carbonyl Intermediate
Starting from 4-bromo-3-methylbenzaldehyde, the aldehyde can be converted to 4-bromo-3-methylacetophenone via Grignard reaction with methylmagnesium bromide followed by oxidation (or directly used as aldehyde for reductive amination).Step 2: Reductive Amination
The carbonyl compound (aldehyde or ketone) undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This step introduces the amino group at the α-position relative to the aromatic ring.Step 3: Chiral Resolution or Asymmetric Synthesis
Since reductive amination often yields racemic mixtures, chiral resolution techniques or asymmetric catalytic methods are employed to isolate the (R)-enantiomer. Chiral chromatography or crystallization with chiral acids is commonly used.
Hydrogenation of Halogenated Oximes
Step 1: Oximation
4-Bromo-3-methylbenzaldehyde is converted to its oxime by reaction with hydroxylamine hydrochloride under basic aqueous conditions, yielding 4-bromo-3-methylbenzaldoxime.Step 2: Catalytic Hydrogenation
The oxime is then hydrogenated in the presence of a catalyst such as platinum on carbon (Pt/C) under mild pressure and temperature, converting the oxime to the corresponding primary amine.Step 3: Isolation and Purification
The product is isolated by vacuum filtration and recrystallization, yielding high purity (R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride salt.
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oximation | Hydroxylamine hydrochloride, NaOH | Aqueous solution, 70°C, 3 h | 96 | White crystalline oxime precipitate |
| Hydrogenation | 5% Pt/C catalyst, H2 gas (4-6 psig) | Ambient temperature, ethanol solvent | 73 | Stirring at 885 rpm, N2 atmosphere |
| Reductive Amination | Ammonia or amine, NaBH3CN or catalytic H2 | Room temperature or mild heating | Variable | Often racemic mixture, requires resolution |
| Grignard Reaction | Methylmagnesium bromide | THF solvent, 0°C to RT, 2 h | 93 | Converts aldehyde to secondary alcohol |
| Oxidation | Pyridinium chlorochromate | Dichloromethane, RT, 2 h | 87 | Converts alcohol to ketone intermediate |
The racemic amine obtained via reductive amination or hydrogenation is resolved using chiral acids such as tartaric acid derivatives or by chiral chromatography to isolate the (R)-enantiomer.
Alternatively, asymmetric catalytic hydrogenation using chiral ligands and metal catalysts can directly yield the (R)-enantiomer, though such methods require optimization for high enantiomeric excess and yield.
Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for intermediate purification.
Crystallization: Recrystallization from ethanol or other suitable solvents is used to purify the final amine hydrochloride salt.
-
- Melting point determination
- NMR spectroscopy to confirm structure and stereochemistry
- Optical rotation measurements to verify enantiomeric purity
- GC or HPLC with chiral stationary phases for enantiomeric excess
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 4-Bromo-3-methylacetophenone or aldehyde | Ammonia, NaBH3CN or catalytic H2 | Straightforward, scalable | Racemic mixture, requires resolution |
| Oximation + Hydrogenation | 4-Bromo-3-methylbenzaldehyde | Hydroxylamine HCl, Pt/C catalyst | High yield, mild conditions | Requires two steps, catalyst cost |
| Grignard + Oxidation + Amination | 4-Bromo-3-methylbenzaldehyde | Methylmagnesium bromide, PCC, reductive amination reagents | Well-established intermediates | Multiple steps, moderate complexity |
The hydrogenation of halogenated oximes offers a high-yielding, selective route to halogenated primary amines with minimal dehalogenation when using appropriate catalysts and mild conditions.
Reductive amination is a versatile approach but often produces racemic mixtures, necessitating additional chiral resolution steps which can reduce overall yield and increase cost.
The presence of the bromine substituent requires careful choice of reaction conditions to avoid undesired side reactions such as nucleophilic aromatic substitution or debromination.
The methyl substituent in the meta position influences steric and electronic properties, affecting reaction kinetics and stereoselectivity, which must be considered during catalyst and reagent selection.
The preparation of this compound involves well-established synthetic methodologies centered on reductive amination and catalytic hydrogenation of oximes derived from 4-bromo-3-methylbenzaldehyde. Optimal preparation requires balancing yield, stereoselectivity, and purity through careful selection of reagents, catalysts, and purification techniques. Advances in asymmetric catalysis and chiral resolution continue to improve the accessibility of the (R)-enantiomer for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Dehalogenated products or other reduced forms.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for ®-1-(4-Bromo-3-methylphenyl)ethan-1-amine would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and binding affinity in antimicrobial and CNS-targeting compounds .
- Electron-Donating Groups (OCH₃) : Improve solubility and metabolic stability, as seen in CXCR4 antagonists .
- Ortho-Substituents (F, OCH₃) : Steric hindrance alters enantioselective transport efficiency .
Enantiomeric Comparisons
Key Observations :
Derivatives with Extended Functional Groups
Key Observations :
- Triazole Derivatives: Enhance binding to TAAR1 receptors, showing nanomolar potency in psychotic disorder models .
- Sulfonyl Groups : May improve pharmacokinetic properties but require further study .
Biological Activity
(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine, also known as 2-(4-bromo-3-methylphenyl)ethanamine, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structural characteristics, biological interactions, and potential therapeutic applications.
Structural Characteristics
The compound has a molecular formula of C10H14BrN and a molecular weight of approximately 214.11 g/mol. Its structure features a brominated aromatic ring with a methyl group, which enhances its chemical reactivity and biological activity. The presence of the bromine atom in the para position and the methyl group in the meta position allows for significant interactions with biological targets, influencing neurotransmitter systems and metabolic pathways.
Neurotransmitter Modulation
This compound hydrochloride has been shown to modulate neurotransmitter systems. It may interact with various receptors and enzymes, influencing pathways related to neurotransmission. This interaction suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and depression .
Pharmacological Studies
Recent studies have highlighted the compound's role as a positive allosteric modulator for certain receptors. For example, it has been identified as an effective agent in enhancing dopaminergic signaling, which is crucial for managing conditions like Parkinson's disease. The compound's ability to selectively modulate receptor activity positions it as a candidate for developing new pharmacological therapies .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Bromo-3-methylphenoxy)ethan-1-amine | Contains an ether linkage instead of an amine | Different reactivity due to ether functional group |
| 4-(4-Bromophenyl)-thiazol-2-amine | Contains a thiazole ring | Distinct ring structure affecting biological activity |
| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OH | Substituted phenyl ring with chlorine and fluorine | Potentially different pharmacological profiles |
This table illustrates how variations in functional groups can significantly alter the biological activity and reactivity of related compounds.
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits significant effects on locomotor activity in animal models. For instance, administration of the compound led to increased locomotion in mice subjected to MK-801-induced hyperactivity, indicating its potential role in mitigating symptoms associated with schizophrenia .
Pharmacokinetic Profile
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. Its ability to penetrate the blood-brain barrier suggests efficacy in targeting central nervous system disorders. The following table summarizes key pharmacokinetic parameters observed in mouse models:
| Parameter | Value |
|---|---|
| Plasma Half-Life (h) | 0.23 |
| Brain Kpu,u | 1.10 |
| Oral Bioavailability (%) | 9 |
These findings underscore the compound's potential as a therapeutic agent due to its effective brain penetration and favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
